molecular formula C20H20N4OS2 B2814381 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 863001-38-1

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2814381
CAS No.: 863001-38-1
M. Wt: 396.53
InChI Key: UUPNSWMGBZFNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit various biological activities . For instance, they have been used as antipsychotic drug substances, acting as dopamine and serotonin antagonists .

Mode of Action

tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Some benzothiazole derivatives have been found to exhibit antibacterial activity .

Preparation Methods

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Substitution: The piperazine moiety is introduced by reacting the benzothiazole core with piperazine in the presence of a suitable catalyst.

    Methoxy and Methyl Substitution:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole include other benzothiazole derivatives such as:

    2-(4-Aminophenyl)benzothiazole: Known for its antitumor activity.

    2-(4-Methylpiperazin-1-yl)benzothiazole: Studied for its antimicrobial properties.

    2-(4-Chlorophenyl)benzothiazole: Exhibits anti-inflammatory effects

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19-21-14-5-3-4-6-16(14)26-19/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPNSWMGBZFNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.